2-(4-Chlorophenoxy)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSIEDJQUZNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379263 | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-80-5 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Nicotinamide Derivatives in Medicinal Chemistry
Nicotinamide (B372718), also known as niacinamide, is the amide form of vitamin B3 and a fundamental molecule in cellular metabolism. nih.gov Its derivatives form a broad class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. nih.govnih.gov A primary role of nicotinamide is as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways. epa.govcaymanchem.com
The therapeutic potential of nicotinamide derivatives extends across various domains. They have been investigated for their neuroprotective effects, with studies suggesting a role in neuronal development, survival, and function. nih.gov Evidence from animal models indicates that nicotinamide may offer protection against traumatic brain injury, ischemia, and stroke. nih.gov Furthermore, nicotinamide and its derivatives exhibit anti-inflammatory properties by modulating cellular signaling pathways. nih.gov For instance, they can antagonize lipopolysaccharide-induced hypoxic cell signals in macrophages. nih.gov The ability of some nicotinamide derivatives to increase NAD+ levels has also been explored in the context of age-related diseases and metabolic disorders. nih.gov
The following table summarizes the diverse biological activities of various nicotinamide derivatives as reported in scientific literature.
| Nicotinamide Derivative Class | Reported Biological Activities | Potential Therapeutic Areas |
| General Nicotinamide | NAD+ precursor, neuroprotective, anti-inflammatory nih.govnih.govnih.gov | Neurodegenerative diseases, inflammatory conditions |
| Nicotinamide Riboside (NR) | Increases cerebral NAD+ levels nih.gov | Age-related cognitive decline, metabolic disorders |
Significance of Phenoxy Substituted Heterocyclic Compounds in Drug Discovery
The incorporation of a phenoxy group into a heterocyclic scaffold is a common strategy in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to the resulting molecule. nih.gov Heterocyclic compounds, particularly those containing nitrogen, are prevalent in a vast number of approved drugs. nih.gov The pyridine (B92270) ring, a core component of 2-(4-Chlorophenoxy)nicotinamide, is a prominent scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. nih.gov
Phenoxy-substituted heterocyclic compounds have demonstrated a wide array of biological activities. Research has shown that these compounds can act as:
Herbicidal agents: Certain N-(arylmethoxy)-2-chloronicotinamides have exhibited potent herbicidal activity. usda.govnih.gov
Analgesic and anti-inflammatory agents: Phenoxy acetamide (B32628) derivatives have been synthesized and evaluated for their pain-relieving and anti-inflammatory effects. nih.gov The presence of a halogen, such as the chloro group in this compound, has been noted to enhance these activities in some series of compounds. nih.govresearchgate.net
Anticancer agents: Some phenoxy derivatives have been investigated for their potential to target matrix metalloproteases and show efficacy against cancer cell lines. nih.gov
Antiprotozoal agents: Derivatives of phenoxypyridine have been synthesized and screened for their activity against protozoa. researchgate.net
The structure-activity relationship of these compounds is often influenced by the nature and position of substituents on the phenoxy ring. researchgate.net The chloro-substitution at the 4-position of the phenoxy ring in this compound is a common feature in many biologically active molecules and likely influences its electronic properties and binding interactions with biological targets. researchgate.net
Investigation of Pharmacological Activities in Preclinical Models
Evaluation of Anticancer Potential and Cytotoxic Effects
There is no available research on the anticancer or cytotoxic effects of 2-(4-Chlorophenoxy)nicotinamide. Consequently, information regarding its impact on cellular proliferation, its mechanisms for inducing apoptosis in cancer cell lines, or its in vitro efficacy in specific tumor types is non-existent in the public domain.
Cellular Proliferation Inhibition Assays
No studies detailing the use of cellular proliferation inhibition assays to evaluate this compound have been found.
Apoptosis Induction Mechanisms in Cancer Cell Lines
There is no published research on the mechanisms by which this compound might induce apoptosis in cancer cells.
In vitro Efficacy in Specific Tumor Types
No in vitro studies on the efficacy of this compound in any specific tumor types, such as neuroblastoma or breast cancer, have been identified.
Assessment of Anti-inflammatory Actions
Similarly, the investigation yielded no information regarding any anti-inflammatory properties of this compound.
Modulation of Inflammatory Mediators
There is no data available on how this compound may modulate inflammatory mediators like cytokines or prostaglandins.
Cellular Models of Inflammation
No studies using cellular models of inflammation to assess the effects of this compound have been found in the public scientific literature.
Neuroprotective Properties
While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, the foundational components of its structure, nicotinamide (B372718) and phenolic compounds, have been the subject of numerous neuroprotective studies. These investigations provide a framework for the potential neurological activities of the larger compound.
Neuronal Cell Viability Studies
Research into related compounds suggests potential neuroprotective roles. Nicotinamide (NAM), a form of vitamin B3 and a core component of this compound, has demonstrated the ability to enhance neuronal cell survival during acute anoxic injury. nih.gov Studies on hippocampal neurons showed that pretreatment with nicotinamide significantly increased neuronal survival following periods of oxygen deprivation. nih.gov This neuroprotective effect was observed even when administered several hours after the anoxic event. nih.gov
Furthermore, other natural compounds with structural similarities, such as flavonoids and other polyphenols, have shown neuroprotective capabilities. For instance, agents like hesperetin (B1673127) have been found to protect primary cultured cortical cells from damage induced by excitotoxicity and amyloid-beta oligomers. mdpi.com Similarly, curcumin (B1669340) and its derivatives are noted for their ability to protect neurons from reactive oxygen species. nih.gov In studies using the human neuronal cell line MC65, a bifunctional anti-amyloid compound demonstrated the ability to protect neurons from Aβ-induced cellular damage, preserving normal cell morphology. mdpi.com Nicotinamide itself has been shown to increase the number of survival neurons in a mouse model of amyloid-beta-induced neurodegeneration. nih.gov
The table below summarizes findings on the effects of related compounds on neuronal viability.
| Compound/Agent | Model System | Observed Effect |
| Nicotinamide (NAM) | Hippocampal Neurons (Anoxia Model) | Significantly increased neuronal survival post-anoxia. nih.gov |
| Nicotinamide (NAM) | Mouse Brain (Aβ₁₋₄₂ Injection) | Increased the number of surviving neurons. nih.gov |
| Hesperetin | Primary Cultured Cortical Cells | Protected against peroxide-induced damage from glutamate (B1630785) and amyloid-beta. mdpi.com |
| Bifunctional Anti-Amyloid (SLF) | MC65 Neuronal Cells | Protected neurons from Aβ-induced cellular damage. mdpi.com |
This table is based on data from studies on related compounds and does not represent direct findings for this compound.
Attenuation of Oxidative Stress in Neuronal Systems
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases, as neurons are particularly vulnerable to damage from reactive oxygen species (ROS). nih.gov The nicotinamide and phenoxy moieties of this compound suggest a potential to mitigate oxidative stress.
Nicotinamide has been shown to directly combat oxidative stress in the brain. In a mouse model of Alzheimer's disease, nicotinamide treatment ameliorated neuronal inflammation and apoptosis by reducing oxidative stress, evidenced by lower levels of malondialdehyde and other ROS. nih.gov Pretreatment with low concentrations of nicotine, a related compound, also helped recover the cell cycle in hippocampal HT-22 cells by reducing intracellular ROS generation in the presence of hydrogen peroxide (H₂O₂). frontiersin.org
Other compounds with neuroprotective properties often exert their effects by modulating oxidative stress. For example, an inhibitor of the enzyme Quinone Reductase 2 (NQO2), which is implicated in the production of free radicals, was found to decrease ROS production and DNA damage in HT-22 cells. nih.gov Similarly, natural compounds like anthocyanins and curcumin protect neurons through their antioxidant properties. nih.gov A bifunctional compound, SLF, was shown to significantly reduce the intracellular ROS signal induced by amyloid-beta in neuronal cells. mdpi.com
The table below details the effects of related compounds on oxidative stress markers in neuronal systems.
| Compound/Agent | Model System | Key Findings on Oxidative Stress |
| Nicotinamide (NAM) | Mouse Brain (Aβ₁₋₄₂ Injection) | Reduced malondialdehyde and ROS levels. nih.gov |
| Nicotine | Hippocampal HT-22 Cells (H₂O₂-induced stress) | Reduced intracellular ROS generation. frontiersin.org |
| NQO2 Inhibitor (M-11) | HT-22 Cells | Prevented ROS production and nuclear DNA damage. nih.gov |
| Bifunctional Anti-Amyloid (SLF) | MC65 Neuronal Cells | Significantly reduced intracellular Aβ-induced ROS signal. mdpi.com |
| Inula britannica var. Chinensis Extract | Rat Primary Cortical Neurons | Protected against H₂O₂-induced oxidative damage. mdpi.com |
This table is based on data from studies on related compounds and does not represent direct findings for this compound.
Potential Metabolic Modulation (e.g., Hypolipidaemic, Hypoglycaemic Effects)
The structural components of this compound, particularly the nicotinamide moiety, have established roles in metabolic regulation, suggesting potential hypolipidaemic and hypoglycaemic activities for the compound and its derivatives.
Nicotinamide has been shown to exert a hypoglycaemic effect. In studies with alloxan-induced diabetic rats, administration of nicotinamide led to a significant reduction in blood glucose levels. nih.gov This effect was linked to the inhibition of gluconeogenesis and the stimulation of glycolysis in the liver. nih.gov However, some research also suggests that nicotinamide overload could potentially impair glucose tolerance and induce insulin (B600854) resistance, possibly mediated by its metabolite N¹-methylnicotinamide. nih.gov
Derivatives of nicotinic acid have also been investigated for their metabolic effects. A study on novel 9-N-alkyltetrahydroberberine derivatives found that a derivative with a heptyl substituent demonstrated significant hypoglycemic effects in mice with obesity and impaired glucose tolerance, improving insulin sensitivity and lowering fasting glucose levels. mdpi.comfao.org
Regarding hypolipidaemic effects, nicotinic acid is known to lower LDL cholesterol. researchgate.net Furthermore, a related compound, 4-(4'-chlorobenzyloxy)benzyl nicotinate, has been identified as a hypolipidemic agent that reduces serum cholesterol levels in rats.
| Compound/Scaffold | Activity | Model | Key Findings |
| Nicotinamide | Hypoglycaemic | Alloxan-induced diabetic rats | Marked reduction in blood glucose; inhibition of gluconeogenesis. nih.gov |
| Nicotinamide Overload | Insulin Resistance | Rats | Increased plasma N¹-methylnicotinamide associated with insulin resistance. nih.gov |
| 9-N-heptyltetrahydroberberine | Hypoglycaemic | Obese, glucose-intolerant mice | Improved insulin sensitivity and lowered fasting glucose. mdpi.comfao.org |
| Nicotinic Acid | Hypocholesterolaemic | Human patients (FDB) | Decreased LDL concentrations by 24%. researchgate.net |
This table summarizes findings on related compounds and does not represent direct data for this compound.
Antiviral Activity Evaluation (e.g., HIV-1 Reverse Transcriptase Inhibition for derivatives)
The nicotinamide scaffold is present in various compounds investigated for antiviral properties. There is evidence that nicotinamide itself has antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV). researchgate.net
Derivatives of nicotinamide have been explored as potential antiviral agents. For instance, Glycyvir, a preparation containing nicotinic acid derivatives of glycyrrhizic acid, showed significant inhibitory activity against HIV pseudoviruses. mdpi.com The mechanism suggested that the compound interferes with the virus's entry into the target cell. mdpi.com In contrast, a direct nicotinamide conjugate of glycyrrhetic acid (Nic-GA) did not show the same activity, indicating that the specific structure of the derivative is crucial for its antiviral function. mdpi.com
Phenolic compounds isolated from Nicotiana tabacum have also exhibited anti-HIV activity. mdpi.com Further research into derivatives of Tabamide A, a phenolic amide from tobacco, led to the identification of TA25, which showed enhanced anti-influenza virus activity by inhibiting viral mRNA synthesis. mdpi.com
| Compound/Derivative | Virus Target | Observed Activity |
| Nicotinamide | HIV, Hepatitis B, Enterovirus | Reported oral antimicrobial agent against these viruses. researchgate.net |
| Glycyvir (Nicotinic acid derivative) | HIV-1 Pseudoviruses | Marked inhibitory activity; interferes with virus entry. mdpi.com |
| Phenolic Compounds | HIV | Isolated compounds from N. tabacum showed anti-HIV activity. mdpi.com |
| Tabamide A Derivative (TA25) | Influenza Virus | Potent antiviral activity by inhibiting viral mRNA synthesis. mdpi.com |
This table is based on data from studies on related compounds and does not represent direct findings for this compound.
Antimicrobial and Antibiofilm Activities (for related compounds)
The chemical scaffolds within this compound, namely the nicotinamide and aryloxy groups, are found in various compounds with documented antimicrobial and antibiofilm properties.
A series of newly synthesized nicotinamide derivatives demonstrated antimicrobial activity against a range of bacteria and fungi. nih.gov For example, one derivative was particularly effective against the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae, while another showed strong activity against gram-positive bacteria. nih.gov Further studies on nicotinamide derivatives have identified compounds with potent, broad-spectrum antifungal activity against Candida albicans, including fluconazole-resistant strains. nih.gov The mechanism for one lead compound, 16g, was linked to the disruption of the fungal cell wall, and it also showed anti-hyphal and anti-biofilm capabilities. nih.gov Molecular docking studies have also pointed to certain nicotinamide derivatives as potential inhibitors against Enterococcus faecalis. researchgate.net
The aryloxy moiety also contributes to antimicrobial potential. The introduction of aryloxy substituents at the C2 position of a 1,4-naphthoquinone (B94277) moiety was found to increase antifungal activity against S. aureus, E. coli, and C. albicans. researchgate.net Similarly, extracts from plants rich in phenolic compounds, such as Allium species, have demonstrated significant antimicrobial effects. mdpi.com
| Compound/Scaffold | Target Organisms | Key Findings |
| Nicotinamide Derivatives | P. aeruginosa, K. pneumoniae, S. aureus | Inhibition of bacterial growth at low concentrations. nih.gov |
| Nicotinamide Derivative (16g) | Candida albicans (including resistant strains) | Potent antifungal, anti-hyphal, and anti-biofilm activity. nih.gov |
| Nicotinamide Derivative (ND4) | Enterococcus faecalis | Identified as a potential inhibitor through molecular docking. researchgate.net |
| 2-Aryloxy-1,4-naphthoquinone Derivatives | S. aureus, E. coli, C. albicans | Increased antifungal activity. researchgate.net |
| N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides | Gram-negative/positive bacteria, Candida | Inhibition of growth and activity against biofilms. nih.gov |
This table summarizes findings on related compounds and does not represent direct data for this compound.
Other Preclinical Biological Activities Identified for Related Scaffolds
The nicotinamide and phenoxy ether scaffolds are versatile structures found in compounds with a wide range of other preclinical biological activities beyond those previously discussed.
Nicotinamide derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. google.com
The nicotinamide structure is also fundamental to cellular metabolism and signaling. As a precursor to NAD+, it plays a role in processes regulated by sirtuins. For example, nicotinamide can promote the ex vivo expansion of hematopoietic stem cells, which is crucial for clinical applications like cord blood transplants. nih.gov It has also been shown to antagonize inflammatory signals in macrophages, suggesting a role in modulating immune responses. nih.gov
The broader class of phenolic compounds, which includes the 2-(4-Chlorophenoxy) group, encompasses flavonoids and other natural products with diverse activities. These include anti-inflammatory, anti-apoptotic, and memory-enhancing effects, often linked to their ability to modulate cellular signaling pathways like the Nrf2/ARE system, which is crucial for antioxidant defense. mdpi.com
Focused Analysis of this compound Reveals Gaps in Current Research
Initial investigation into the specific molecular and biochemical mechanisms of the chemical compound this compound indicates a significant lack of detailed, publicly available scientific literature. While the broader classes of compounds to which it belongs—nicotinamides and phenoxynicotinamides—are the subject of extensive research, data focusing explicitly on the this compound structure is not available to populate the requested detailed outline.
The structural components of this compound suggest potential interactions with key cellular pathways; however, without direct experimental evidence, any discussion of its specific mechanisms would be speculative. The nicotinamide moiety is a well-known component in cellular metabolism, particularly in pathways involving nicotinamide adenine (B156593) dinucleotide (NAD+). Research on nicotinamide itself has established its role as a precursor in the NAD+ salvage pathway and as an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs). Similarly, derivatives of phenoxynicotinamide have been explored for their biological activities, notably as agonists for the TGR5 receptor.
Despite these connections, a thorough search for studies detailing the explicit interaction of this compound with these targets has not yielded the specific data required to elaborate on its influence on NAD+ metabolism, its effects on SIRT1 and PARP activity, or its specific receptor binding profile. Scientific inquiry into this particular compound appears to be limited or not widely published.
Therefore, a detailed article on the molecular and biochemical mechanisms of this compound, structured around the specific subsections requested, cannot be generated at this time due to the absence of direct scientific evidence in the available literature. Further research and publication of data specific to this compound are needed to provide a scientifically accurate and detailed analysis as outlined.
Molecular and Biochemical Mechanisms of Action
Receptor and Enzyme Target Identification and Characterization
Characterization of Enzyme Inhibition Kinetics
Currently, publicly available scientific literature does not provide specific data on the enzyme inhibition kinetics for the compound 2-(4-Chlorophenoxy)nicotinamide. While studies on the parent molecule, nicotinamide (B372718), show inhibition of enzymes like sirtuins (SIRT1 and SIRT2) and Poly(ADP-ribose) polymerases (PARPs), with nicotinamide acting as a negative regulator, specific kinetic parameters (e.g., K_i, IC_50) for the this compound derivative are not detailed in the provided search results. The inhibitory action of nicotinamide on these enzymes is linked to its role in NAD+ dependent reactions, where it can intercept reaction intermediates. nih.govmedchemexpress.com However, how the addition of a 4-chlorophenoxy group to the nicotinamide structure alters this inhibitory profile remains uncharacterized in the available data.
Cellular Signaling Pathway Modulation
NF-kappaB Signaling Pathway
There is no specific information in the provided search results detailing the effects of this compound on the NF-kappaB (nuclear factor-kappa B) signaling pathway. Research on nicotinamide has demonstrated its ability to inhibit NF-kappaB translocation and the production of associated inflammatory molecules in cellular models. nih.govnih.govresearchgate.net This action is a key component of nicotinamide's anti-inflammatory properties. The influence of the 4-chlorophenoxy substitution on this activity for this compound has not been elucidated in the available scientific literature.
Oxidative Stress Response Pathways
Specific studies detailing the modulation of oxidative stress response pathways by this compound are not present in the available search results. The parent compound, nicotinamide, is known to exert antioxidative effects by reducing reactive oxygen species (ROS) levels and protecting cellular metabolism, particularly glycolysis, under oxidative stress conditions. nih.govnih.govresearchgate.net It is hypothesized that nicotinamide's ability to serve as a precursor for NAD+ synthesis is crucial for these protective effects. nih.gov Without direct experimental evidence, it is not possible to ascertain if this compound possesses similar antioxidative capabilities.
DNA Repair Processes
The role of this compound in DNA repair processes has not been specifically documented in the provided search results. Nicotinamide is fundamentally involved in DNA repair through its role as a precursor to NAD+, a necessary substrate for PARP-1, a key enzyme in detecting and signaling DNA damage. nih.govnih.gov By maintaining NAD+ levels, nicotinamide can support DNA repair mechanisms. nih.govbohrium.commdpi.com The impact of the structural modification in this compound on this crucial cellular process remains uninvestigated in the available literature.
Cyclooxygenase-2 (COX-2) Pathway
There is no information within the provided search results that characterizes the interaction of this compound with the Cyclooxygenase-2 (COX-2) pathway. Studies on related compounds like nicotinamide mononucleotide (NMN) have shown a capacity to downregulate the expression of COX-2, thereby reducing inflammatory responses. frontiersin.orgnih.govnih.govresearchgate.net This suggests a potential link between NAD+ metabolism and the COX-2 pathway. However, no direct evidence is available to implicate this compound in this regulatory process.
Computational Modeling and in Silico Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This approach is founded on the principle that variations in the structural or physicochemical properties of molecules within a series lead to predictable changes in their biological effects. nih.gov For nicotinamide (B372718) derivatives, QSAR studies have been effectively used to design and predict the potency of novel inhibitors for targets like Bruton's tyrosine kinase (Btk) and to develop new antifungal agents. nih.govnih.gov
A hypothetical QSAR model for a series of 2-phenoxynicotinamide (B46474) analogues, including 2-(4-Chlorophenoxy)nicotinamide, would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., LogP). The activity of the compounds would be experimentally determined (e.g., IC₅₀ values against a specific enzyme).
Table 1: Hypothetical Physicochemical Descriptors for QSAR Analysis of this compound Analogues
| Compound | Analogue Substitution | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
| 1 | 4-Chloro (Target) | 248.67 | 2.85 | 56.0 | Predicted |
| 2 | 4-Fluoro | 232.22 | 2.35 | 56.0 | Predicted |
| 3 | 4-Methyl | 228.26 | 2.60 | 56.0 | Predicted |
| 4 | Unsubstituted | 214.22 | 2.18 | 56.0 | Predicted |
| 5 | 3,4-Dichloro | 283.11 | 3.54 | 56.0 | Predicted |
Note: This table is for illustrative purposes. Actual QSAR studies require experimentally determined activity data.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For nicotinamide derivatives, docking studies have been instrumental in understanding their interactions with various targets, including Nicotinamide N-methyltransferase (NNMT), SARS-CoV-2 proteins, and Poly(ADP-ribose) polymerase (PARP). nih.govnih.govmdpi.com
Given that nicotinamide is the core structure of the NAD+ substrate for PARP enzymes, this compound is a plausible candidate for a PARP inhibitor. mdpi.com Docking simulations would place the compound into the nicotinamide-binding pocket of a PARP protein (e.g., PARP-1) to predict its binding conformation and score its potential affinity.
The analysis of the docked pose reveals specific molecular interactions that stabilize the ligand-protein complex. For nicotinamide-based inhibitors of PARP, interactions typically include hydrogen bonds between the amide group of the ligand and the backbone of key amino acid residues like Glycine and Serine. nih.gov Additionally, a π-stacking interaction between the pyridine (B92270) ring of the ligand and a Tyrosine residue is a common feature. nih.gov
In the case of this compound, the nicotinamide portion would be expected to form these canonical interactions. The 2-(4-chlorophenoxy) group would likely occupy a more hydrophobic sub-pocket, where the chlorophenyl ring could engage in hydrophobic and van der Waals interactions with nonpolar residues. The chlorine atom itself could potentially form a halogen bond with a suitable electron donor on the protein surface.
Table 2: Predicted Ligand-Protein Interactions for this compound with a Hypothetical PARP-1 Active Site
| Interaction Type | Ligand Group | Protein Residue (Hypothetical) |
| Hydrogen Bond (Donor) | Amide N-H | Gly863 (Backbone O) |
| Hydrogen Bond (Acceptor) | Amide C=O | Gly863 (Backbone N-H) |
| Hydrogen Bond | Amide C=O | Ser904 (Sidechain OH) |
| π-π Stacking | Pyridine Ring | Tyr907 (Aromatic Ring) |
| Hydrophobic Interaction | Chlorophenyl Ring | Ala898, Leu, Val |
| Halogen Bond | Chlorine Atom | Carbonyl oxygen or other Lewis base |
Through docking simulations and analysis of existing PARP-inhibitor crystal structures, key amino acid residues that are critical for binding can be identified. nih.gov For the PARP family, residues within the nicotinamide binding site are highly conserved. nih.gov
Crucial residues for the binding of nicotinamide-like inhibitors in PARP-1 include:
Gly863: Forms two critical hydrogen bonds with the nicotinamide amide group. nih.gov
Ser904: Forms an additional hydrogen bond with the lactam oxygen of the inhibitor. nih.gov
Tyr907: Engages in a π-stacking interaction with the aromatic ring of the inhibitor. nih.gov
Ala898: Provides a hydrophobic contact. nih.gov
Mutations in these residues can significantly impact the binding affinity of inhibitors. Therefore, understanding the interaction of this compound with these specific residues is essential for predicting its inhibitory potential.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. rsc.org By simulating the motions of atoms and molecules, MD can be used to assess the conformational flexibility of a ligand and the stability of a ligand-protein complex. nih.govmdpi.com
An MD simulation of the this compound-PARP complex, initiated from a docked pose, would reveal how the system behaves in a more realistic, dynamic environment. Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site.
Root Mean Square Fluctuation (RMSF): This analysis identifies flexible regions of the protein and the ligand.
Interaction Stability: MD simulations allow for the monitoring of key interactions (e.g., hydrogen bonds) over the simulation trajectory, providing insight into their strength and persistence.
Table 3: Hypothetical RMSD Data from a Molecular Dynamics Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 20 | 1.2 | 1.5 |
| 40 | 1.4 | 1.6 |
| 60 | 1.3 | 1.5 |
| 80 | 1.5 | 1.7 |
| 100 | 1.4 | 1.6 |
Note: This table illustrates a stable binding scenario where RMSD values plateau after an initial equilibration period.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govdovepress.com Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the target's binding site (structure-based). nih.govmdpi.com These models are frequently used as 3D queries to search large chemical databases (virtual screening) to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov
A pharmacophore model for this compound as a PARP inhibitor would likely consist of the following features:
One hydrogen bond acceptor.
One hydrogen bond donor.
An aromatic ring feature.
A hydrophobic feature.
Table 4: Key Pharmacophoric Features for a this compound-based PARP Inhibitor
| Pharmacophoric Feature | Corresponding Chemical Group |
| Hydrogen Bond Acceptor (A) | Carbonyl oxygen of the amide |
| Hydrogen Bond Donor (D) | Amine group of the amide |
| Aromatic Ring (R) | Pyridine ring |
| Hydrophobic (H) | 4-Chlorophenoxy group |
This pharmacophore model could then be used to rapidly screen millions of compounds to find new potential PARP inhibitors that share these essential features but may have different core scaffolds, a process known as scaffold hopping. mdpi.com
De Novo Design Approaches for Novel Analogues
De novo design is a computational strategy that aims to build novel molecules from the ground up, either by assembling small molecular fragments or by growing a molecule within the constraints of a target's active site. nih.govnih.gov This approach can be used to explore novel chemical space and design analogues of a lead compound with improved properties.
Starting with this compound as a scaffold, de novo design algorithms could be employed to suggest modifications. For example:
Fragment-based growing: The this compound core could be placed in the PARP active site, and algorithms would suggest optimal fragments to add or substitute to enhance binding affinity or selectivity.
Scaffold replacement: The nicotinamide or the chlorophenoxy moiety could be replaced with alternative chemical groups that fulfill the same pharmacophoric requirements but offer different physicochemical properties, potentially leading to improved drug-like characteristics.
These computationally designed analogues would then be synthesized and tested, creating a feedback loop for further rounds of design and optimization.
Future Research Directions and Translational Perspectives Preclinical
Development of More Potent and Selective Analogues
The development of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological properties of a lead compound. For 2-(4-chlorophenoxy)nicotinamide, the synthesis and screening of new derivatives could lead to compounds with enhanced potency, improved selectivity for specific biological targets, and a better understanding of its structure-activity relationship (SAR).
Future research will likely focus on systematic modifications of the parent molecule. Strategies may include:
Modification of the Phenoxy Ring: Altering the position or nature of the halogen substituent (e.g., replacing chlorine with fluorine or bromine) or introducing other functional groups to probe the binding pocket of its target protein(s).
Alterations to the Nicotinamide (B372718) Core: Modifications to the pyridine (B92270) ring or the carboxamide group could influence the compound's electronic properties, solubility, and hydrogen bonding capacity.
Scaffold Hopping: Replacing the chlorophenoxy group with other aromatic or heterocyclic systems to discover novel chemical scaffolds with similar or improved biological activity. nih.gov
The design of these new analogues will be guided by computational modeling and in vitro screening assays to predict and evaluate their potential efficacy and selectivity.
Table 1: Potential Analogues of this compound and Research Objectives
| Analogue Strategy | Example Modification | Primary Research Objective | Desired Outcome |
|---|---|---|---|
| Halogen Substitution | Replace 4-chloro with 4-fluoro or 4-bromo | Investigate the role of halogen size and electronegativity in target binding. | Increased binding affinity and potency. |
| Positional Isomerism | Move the chloro group to the 2- or 3-position of the phenoxy ring. | Explore the spatial requirements of the target's binding site. | Enhanced selectivity for the target enzyme or receptor. |
| Bioisosteric Replacement | Replace the phenyl ring with a thiophene or pyridine ring. nih.gov | Improve metabolic stability and pharmacokinetic profile. | Longer half-life and better bioavailability. |
| Amide Group Modification | Convert the primary amide to a secondary or tertiary amide. | Modulate solubility and cell permeability. | Improved cellular uptake and efficacy in cell-based assays. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully elucidate the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies can provide an unbiased, comprehensive view of the molecular changes induced by the compound within a biological system. nih.gov This approach moves beyond a single target hypothesis and allows for the discovery of novel mechanisms of action and potential off-target effects.
Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.
Transcriptomics (RNA-seq): To profile changes in gene expression following treatment, revealing the cellular pathways that are modulated.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link between gene expression changes and cellular function.
Metabolomics: To measure fluctuations in endogenous metabolites, offering insights into how the compound alters cellular metabolism, particularly given its relationship to NAD+. metabolomicsworkbench.org
By integrating these datasets, researchers can construct detailed molecular networks to understand the compound's mechanism of action, identify potential biomarkers of response, and generate new hypotheses for its therapeutic application. frontiersin.org
Table 2: Application of Multi-Omics Technologies in Preclinical Research
| Omics Technology | Biological Molecules Analyzed | Potential Insights for this compound |
|---|---|---|
| Genomics | DNA | Identify genetic polymorphisms that correlate with compound efficacy or toxicity. |
| Transcriptomics | RNA | Determine which gene networks and signaling pathways are activated or inhibited by the compound. |
| Proteomics | Proteins | Identify direct protein targets and downstream effectors of the compound's activity. |
| Metabolomics | Metabolites | Assess the impact on cellular energy pathways, such as NAD+ metabolism and mitochondrial function. |
Exploration of Combination Therapies in Preclinical Disease Models
Complex diseases often involve multiple pathological pathways, making combination therapy a promising strategy to enhance therapeutic efficacy and overcome potential resistance mechanisms. nih.gov Future preclinical studies should investigate the potential synergistic or additive effects of this compound when combined with other therapeutic agents.
The rationale for combination therapies will depend on the specific disease model. For instance:
In oncology , it could be combined with standard chemotherapeutics or targeted agents to enhance cancer cell killing or reverse drug resistance. nih.gov
In neurodegenerative diseases , it might be paired with anti-inflammatory agents or compounds that reduce protein aggregation.
In metabolic disorders , combining it with insulin (B600854) sensitizers or other metabolic modulators could provide a multi-pronged therapeutic approach.
Preclinical evaluation of these combinations in relevant cell culture and animal models will be crucial to identify promising pairings for further development. semanticscholar.org
Table 3: Hypothetical Combination Therapies in Preclinical Models
| Disease Area | Potential Combination Agent | Therapeutic Rationale | Example Preclinical Model |
|---|---|---|---|
| Cancer | EGFR Inhibitor | Synergistic inhibition of cell proliferation and survival pathways. nih.gov | Lung adenocarcinoma xenograft mouse model. |
| Alzheimer's Disease | Anti-amyloid agent | Targeting both metabolic dysfunction (via NAD+ modulation) and proteinopathy. | 5xFAD transgenic mouse model. |
| Type 2 Diabetes | Metformin | Complementary mechanisms for improving glucose metabolism and insulin sensitivity. | db/db mouse model of diabetes. |
Advancements in Delivery Systems for Preclinical Efficacy
The therapeutic efficacy of a compound is highly dependent on its ability to reach the target tissue in sufficient concentrations. Advanced drug delivery systems can improve the pharmacokinetic and pharmacodynamic properties of this compound by enhancing solubility, stability, and bioavailability, and enabling targeted delivery. mdpi.com
Future research should explore various formulation strategies, including:
Nanoparticle Encapsulation: Using biodegradable polymers or lipids to create nanoparticles that can protect the compound from degradation and facilitate its transport across biological barriers.
Liposomal Formulations: Encapsulating the compound within liposomes to improve its solubility and circulation time.
Sustained-Release Systems: Developing formulations that provide a controlled and sustained release of the compound over time, which could improve its therapeutic window. nih.gov
These advanced delivery systems could be particularly important for targeting specific organs, such as the brain in neurodegenerative diseases or solid tumors in oncology.
Table 4: Advanced Delivery Systems for Preclinical Evaluation
| Delivery System | Description | Potential Advantage for this compound |
|---|---|---|
| Polymeric Nanoparticles | Compound encapsulated within a polymer matrix. | Controlled release, protection from degradation, potential for surface functionalization for targeting. mdpi.com |
| Liposomes | Compound encapsulated within a lipid bilayer vesicle. | Improved solubility of poorly water-soluble compounds, enhanced biocompatibility. |
| Microspheres | Larger particles for sustained, long-term release. | Reduced dosing frequency, improved patient compliance in future clinical settings. nih.gov |
Identification of Novel Preclinical Disease Models for Compound Evaluation
The selection of appropriate preclinical models is critical for accurately predicting the potential clinical efficacy of a therapeutic candidate. While traditional 2D cell cultures and standard animal models are valuable, there is a growing need for more physiologically relevant systems that better recapitulate human disease.
Future preclinical evaluation of this compound should incorporate a range of models:
3D Organoids and Spheroids: These models better mimic the complex cell-cell and cell-matrix interactions of human tissues, providing a more accurate assessment of compound efficacy.
Patient-Derived Xenografts (PDX): In oncology, PDX models, where patient tumor tissue is implanted into immunodeficient mice, can help predict clinical response in specific patient populations.
Genetically Engineered Mouse Models (GEMMs): These models contain specific genetic mutations that drive disease, allowing for the evaluation of the compound in a more clinically relevant context.
Organ-on-a-Chip Platforms: Microfluidic devices that simulate the physiology of human organs offer a novel way to study drug efficacy and toxicity in a human-relevant system. mdpi.com
Employing these advanced models will provide a more robust preclinical data package to support the translation of this compound into clinical trials.
Table 5: Novel Preclinical Models for Compound Evaluation
| Model Type | Description | Application for this compound |
|---|---|---|
| 3D Organoids | Self-organizing 3D cell cultures derived from stem cells that mimic organ structure. | Testing efficacy and toxicity in a more tissue-like environment (e.g., gut, brain, or tumor organoids). |
| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue into immunodeficient mice. | Evaluating anti-cancer activity against a diverse range of patient tumors. |
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic alterations that lead to disease. | Testing the compound's effect on specific disease-driving pathways. |
| Organ-on-a-Chip | Microfluidic cell culture devices that simulate organ-level physiology. mdpi.com | Assessing pharmacokinetics and pharmacodynamics in a human-like microenvironment. |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chlorophenoxy)nicotinamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-chlorophenol derivatives with nicotinamide precursors. A multi-step approach includes:
Nucleophilic substitution : Reacting 4-chlorophenol with nicotinoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from by-products like unreacted starting materials or halogenated intermediates .
Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of phenol to nicotinoyl chloride) and temperature (60–80°C) improves yields to ~65–75% .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons at δ 7.2–8.5 ppm (nicotinamide ring) and δ 6.8–7.1 ppm (4-chlorophenoxy group) .
- Chlorine substituents cause deshielding in adjacent carbons (e.g., C-Cl at ~125 ppm in ¹³C NMR) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 277.05 (C₁₂H₁₀ClN₂O₂ requires 277.04) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out false positives .
- Structural analogs : Compare with derivatives (e.g., 4-fluorophenoxy or methoxyphenoxy variants) to identify substituent-specific effects .
- Target profiling : Use proteomics (e.g., thermal shift assays) to confirm binding partners and rule off-target effects .
Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Co-crystallize with HCl or sodium to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for improved intestinal absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance plasma half-life and tissue penetration .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Systematic substitution : Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electron density and receptor binding .
- Bioisosteric replacement : Swap the nicotinamide core with isonicotinamide or picolinamide to alter steric and electronic profiles .
- 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to predict activity trends and prioritize synthesis targets .
Q. What experimental models are appropriate for studying metabolic stability and toxicity?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and identify major metabolites via LC-MS .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Zebrafish models : Evaluate acute toxicity (LC₅₀) and organ-specific effects (e.g., hepatotoxicity) in a high-throughput vertebrate system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
